4-(1,3-Benzothiazol-2-yl)-N,N-dimethylaniline 4-(1,3-Benzothiazol-2-yl)-N,N-dimethylaniline
Brand Name: Vulcanchem
CAS No.: 10205-56-8
VCID: VC21203826
InChI: InChI=1S/C15H14N2S/c1-17(2)12-9-7-11(8-10-12)15-16-13-5-3-4-6-14(13)18-15/h3-10H,1-2H3
SMILES: CN(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3S2
Molecular Formula: C15H14N2S
Molecular Weight: 254.4 g/mol

4-(1,3-Benzothiazol-2-yl)-N,N-dimethylaniline

CAS No.: 10205-56-8

Cat. No.: VC21203826

Molecular Formula: C15H14N2S

Molecular Weight: 254.4 g/mol

* For research use only. Not for human or veterinary use.

4-(1,3-Benzothiazol-2-yl)-N,N-dimethylaniline - 10205-56-8

Specification

CAS No. 10205-56-8
Molecular Formula C15H14N2S
Molecular Weight 254.4 g/mol
IUPAC Name 4-(1,3-benzothiazol-2-yl)-N,N-dimethylaniline
Standard InChI InChI=1S/C15H14N2S/c1-17(2)12-9-7-11(8-10-12)15-16-13-5-3-4-6-14(13)18-15/h3-10H,1-2H3
Standard InChI Key HYKGLCSXVAAXNC-UHFFFAOYSA-N
SMILES CN(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3S2
Canonical SMILES CN(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3S2

Introduction

Chemical Identity and Nomenclature

Identification Parameters

4-(1,3-Benzothiazol-2-yl)-N,N-dimethylaniline is recognized by several synonyms in scientific literature and chemical databases. These alternative names include (4-Benzothiazol-2-yl-phenyl)-dimethyl-amine, 2-(4'-Dimethylaminophenyl)benzothiazole, and Luciferase-IN-1, which reflects its potential applications in luciferase inhibition studies . The compound is cataloged with the CAS registry number 10205-56-8, serving as its definitive identifier across chemical databases and regulatory documentation .

Molecular Composition

The compound possesses a molecular formula of C15H14N2S with a corresponding molecular weight that aligns with this composition . This formula indicates the presence of 15 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom within its structure. The arrangement of these atoms creates a planar molecule with distinct functional groups that contribute to its chemical reactivity and biological activity profiles.

Structural Characteristics and Physical Properties

Crystal Packing Arrangement

In crystalline form, molecules of 4-(1,3-Benzothiazol-2-yl)-N,N-dimethylaniline organize into dimers through π–π stacking interactions between the benzene rings of adjacent benzothiazole ring systems . These interactions occur with a specific centroid–centroid separation of 3.6834 (16) Å, which significantly influences the compound's solid-state properties and potential applications . This intermolecular arrangement contributes to the stability and packing efficiency of the crystal structure.

Physical Properties

While comprehensive physical property data specifically for 4-(1,3-Benzothiazol-2-yl)-N,N-dimethylaniline is limited in the available search results, insights can be gained from related benzothiazole derivatives. For instance, the structurally similar compound 4-(1,3-Benzothiazol-2-ylmethyl)aniline exhibits a boiling point of 439.9°C at 760 mmHg and a flash point of 219.8°C . Such high thermal values are characteristic of benzothiazole derivatives and indicate their thermal stability.

Biological Activities and Applications

Pest Control Properties

One of the primary documented applications of 4-(1,3-Benzothiazol-2-yl)-N,N-dimethylaniline is its function as a pest control agent with specific juvenile hormone antagonistic activity . This mechanism of action disrupts normal insect development by interfering with the hormonal processes essential for metamorphosis, making it a valuable tool in integrated pest management strategies for agricultural and public health applications.

Research Applications

The alternative designation of 4-(1,3-Benzothiazol-2-yl)-N,N-dimethylaniline as "Luciferase-IN-1" indicates its potential utility in bioluminescence research and reporter gene assays . Luciferase inhibitors serve as valuable tools in molecular biology and pharmacological screening, allowing researchers to modulate bioluminescent signaling in experimental systems.

Synthetic Approaches and Characterization

Analytical Characterization

The characterization of 4-(1,3-Benzothiazol-2-yl)-N,N-dimethylaniline typically employs various analytical techniques including spectroscopic methods such as NMR, IR, and mass spectrometry. Crystallographic analysis has provided detailed insights into the molecule's three-dimensional structure and packing arrangements . These analytical approaches are essential for confirming the compound's identity, purity, and structural integrity prior to application in biological testing or commercial formulations.

Comparative Analysis with Related Compounds

Structural Analogues

CompoundCAS NumberStructural Difference from 4-(1,3-Benzothiazol-2-yl)-N,N-dimethylanilineKey Properties
4-(1,3-Benzothiazol-2-ylmethyl)aniline37859-28-2Contains a methylene bridge between benzothiazole and aniline; lacks N,N-dimethyl groupsBoiling point: 439.9°C at 760 mmHg; Flash point: 219.8°C
4-[(1,3-Benzothiazol-2-yl)oxy]aniline88653-43-4Features an ether linkage between benzothiazole and aniline moietiesUsed in enzyme inhibition and anticancer research
4-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-dimethylanilineNot providedContains additional pyrazolo[3,4-d]pyrimidine heterocyclic systemExhibits maximum analgesic and anti-inflammatory activities

Activity Profiles

The biological activity profiles of these related compounds provide valuable context for understanding the potential applications of 4-(1,3-Benzothiazol-2-yl)-N,N-dimethylaniline. Several benzothiazole derivatives containing pyrazolo[3,4-d]pyrimidine moieties have demonstrated significant inhibitory activity against pathogenic microorganisms, including P. aeruginosa and C. albicans . Some derivatives have also shown promising analgesic, anti-inflammatory, and gastroprotective properties that could guide future investigations into the therapeutic potential of 4-(1,3-Benzothiazol-2-yl)-N,N-dimethylaniline .

Current Research Trends and Future Directions

Optoelectronic Applications

Benzothiazole derivatives, including compounds like 4-(1,3-Benzothiazol-2-yl)-N,N-dimethylaniline, have garnered significant interest in the field of optoelectronic devices due to their unique photophysical properties . The planar structure and ability to form π–π stacking interactions make these compounds particularly suitable for applications in solid-state emitters and related technologies . This represents an emerging area of research that could expand the utility of 4-(1,3-Benzothiazol-2-yl)-N,N-dimethylaniline beyond its current applications.

Bioimaging and Molecular Probes

Recent research has explored the potential of benzothiazole derivatives as fluorescent probes for anions and as bioactive molecules in living cells . The specific structural characteristics of 4-(1,3-Benzothiazol-2-yl)-N,N-dimethylaniline, particularly its planarity and electronic properties, suggest it could have applications in biological imaging and molecular sensing technologies. These applications could provide valuable tools for advancing research in cellular biology and molecular diagnostics.

Structure-Activity Relationship Studies

Understanding the relationship between structural features and biological activities remains a critical focus in the development of benzothiazole derivatives like 4-(1,3-Benzothiazol-2-yl)-N,N-dimethylaniline . Ongoing structure-property relationship studies continue to provide insights that may guide the optimization of these compounds for specific applications, whether in agricultural pest control, pharmaceutical development, or materials science.

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